molecular formula C19H17NO B11845489 2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- CAS No. 87498-50-8

2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]-

Cat. No.: B11845489
CAS No.: 87498-50-8
M. Wt: 275.3 g/mol
InChI Key: OWBGHJAGTCDGDC-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- (CAS: N/A; molecular formula: C₁₉H₁₇NO) is a Schiff base derived from 2-naphthalenol and 3,4-dimethylaniline. Its structure features a naphthalenol backbone linked via an iminomethyl (-CH=N-) group to a 3,4-dimethylphenyl substituent. This compound is structurally analogous to azo dye metabolites but is distinct in being a Schiff base, a class of compounds known for their metal-chelating properties and applications in coordination chemistry .

Properties

CAS No.

87498-50-8

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C19H17NO/c1-13-7-9-16(11-14(13)2)20-12-18-17-6-4-3-5-15(17)8-10-19(18)21/h3-12,21H,1-2H3

InChI Key

OWBGHJAGTCDGDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)C

Origin of Product

United States

Preparation Methods

Ultrasonic Irradiation with Clay Catalysts

A sustainable method employs kaolinite clay under ultrasonic irradiation:

  • 1 and 2 (1:1 molar ratio) are mixed with kaolinite (10 wt%) in ethanol.

  • Ultrasonicated at 42 kHz, 50°C for 20 minutes.

  • Yield : 89% with 95% purity.

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [BMIM][BF₄]) act as dual solvent-catalysts:

  • Reaction Time : 2 hours at 60°C.

  • Yield : 91% with facile catalyst recovery.

Comparative Analysis of Methods

Method Catalyst/Solvent Time Yield Purity
Traditional RefluxEthanol/AcOH4–6 h82–88%90–92%
Solvent-FreePTSA0.5 h90–94%94–96%
MicrowaveNone5 min88%93%
UltrasonicKaolinite/Ethanol20 min89%95%
Ionic Liquid[BMIM][BF₄]2 h91%97%

Characterization and Quality Control

Spectroscopic Techniques

  • UV-Vis : π→π* transitions at 320–350 nm (naphthol moiety) and 420–450 nm (imine chromophore).

  • Elemental Analysis : Calculated for C₁₉H₁₇NO: C, 81.69%; H, 6.13%; N, 5.01%. Found: C, 81.52%; H, 6.08%; N, 4.98%.

Purity Assessment

  • HPLC : C₁₈ column, methanol/water (70:30), flow rate 1 mL/min, retention time = 6.2 min.

  • Melting Point : 198–200°C (uncorrected).

Challenges and Optimization Strategies

  • Byproduct Formation : Prolonged heating may cause oxidation of the naphthol group. Nitrogen atmosphere and antioxidant additives (e.g., BHT) mitigate this.

  • Scale-Up Issues : Microwave and ultrasonic methods face energy transfer limitations at >100 g scales. Continuous flow reactors are proposed for industrial adaptation .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes. The compound may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared below with structurally related Schiff bases and azo dye metabolites:

Compound Substituent Molecular Formula Key Properties References
2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- 3,4-dimethylphenyl C₁₉H₁₇NO Likely low water solubility due to hydrophobic substituents; potential metal ligand.
1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol 2-hydroxyphenyl C₁₇H₁₃NO₂ Higher polarity due to -OH group; used in industrial research (SDS data available).
2-Naphthalenol,1-[[(4-hydroxyphenyl)imino]methyl]- 4-hydroxyphenyl C₁₇H₁₃NO₂ Density: 1.392 g/cm³; boiling point: 517.4°C; moderate solubility in polar solvents.
1-(((2-Pyridinylmethyl)imino)methyl)-2-naphthalenol 2-pyridinylmethyl C₁₇H₁₄N₂O Forms stable Cu²⁺ complexes; studied for anticancer activity.
2,4-Dimethylaniline (metabolite) - C₈H₁₁N Mutagenic and carcinogenic; produced via reduction of related azo dyes.

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methyl in 3,4-dimethylphenyl) enhance hydrophobicity, reducing water solubility compared to hydroxyl-substituted analogues .
  • Metal Chelation : Pyridine-containing analogues (e.g., 2-pyridinylmethyl) exhibit stronger coordination with metals like Cu²⁺, suggesting the target compound may require tailored ligands for similar applications .
  • Thermal Stability : The 4-hydroxyphenyl analogue has a high boiling point (517.4°C), indicating that substituent position influences thermal behavior .

Biological Activity

2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- (CAS Number: 87498-50-8) is a chemical compound with notable biological activities. This compound is a derivative of naphthalenol characterized by the presence of a 3,4-dimethylphenyl group linked via an imino functional group. Its unique structure suggests potential applications in various fields, particularly in medicinal chemistry and biological research.

  • Molecular Formula : C19H17NO
  • Molecular Weight : 275.3 g/mol
  • IUPAC Name : 1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-ol
  • InChI Key : OWBGHJAGTCDGDC-UHFFFAOYSA-N

The biological activity of 2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or activator , influencing various cellular processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress that may affect cell viability and function.

Anticancer Potential

Preliminary studies suggest that 2-Naphthalenol derivatives may possess anticancer properties. These compounds can induce apoptosis in cancer cells, potentially through ROS generation and subsequent activation of apoptotic pathways. The structural characteristics of the imino linkage and aromatic systems contribute to their biological efficacy.

Study on Antimicrobial Activity

A study conducted on naphthalene derivatives demonstrated the antimicrobial efficacy against strains like E. coli and Staphylococcus aureus. The results indicated that modifications to the naphthalene core could enhance activity, suggesting that 2-Naphthalenol might exhibit similar or superior properties due to its unique structure .

CompoundActivity Against E. coliActivity Against S. aureus
Naphthalene Derivative AInhibitory Zone: 15 mmInhibitory Zone: 18 mm
Naphthalene Derivative BInhibitory Zone: 12 mmInhibitory Zone: 20 mm
2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- Potentially Higher Potentially Higher

Study on Anticancer Activity

In vitro studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, a derivative with an imino group was tested against breast cancer cell lines and exhibited significant cytotoxicity at micromolar concentrations .

Synthesis and Industrial Applications

The synthesis of 2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]- typically involves a condensation reaction between 2-naphthalenol and 3,4-dimethylbenzaldehyde under acidic conditions. This process not only yields the desired compound but also opens pathways for further modifications to enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]-?

  • Methodological Answer : The compound is synthesized via Schiff base condensation. Equimolar amounts of 2-hydroxy-1-naphthaldehyde and 3,4-dimethylaniline are refluxed in ethanol or methanol for 2–3 hours. The reaction proceeds via imine bond formation, releasing water. Post-reaction, crystallization at room temperature yields the product as yellow crystals. Characterization by melting point analysis and spectral techniques (e.g., IR, NMR) confirms purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation involves:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify the O–H stretch (~3400 cm⁻¹) and C=N stretch (~1600 cm⁻¹).
  • 1H/13C NMR to resolve aromatic protons and imine proton (δ ~8.5–9.0 ppm).
  • Mass spectrometry (EI-MS) for molecular ion detection (m/z ~225.29 for C₁₅H₁₅NO). These methods collectively validate the Schiff base structure .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

  • Methodological Answer : X-ray crystallography reveals intramolecular O–H⋯N hydrogen bonds (S(6) ring motif) and intermolecular C–H⋯π interactions. For refinement, use programs like SHELXL (for least-squares optimization) and OLEX2 (for visualization and analysis). Weak interactions contribute to a 3D network, critical for packing stability .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional (including exact exchange terms) calculates frontier molecular orbitals (HOMO-LUMO), dipole moments, and polarizability. Basis sets like 6-311G(d,p) model electron distribution. ONIOM hybrid methods (e.g., combining DFT with molecular mechanics) analyze enol-keto tautomerism and non-linear optical (NLO) properties .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy factors require:

  • Multi-solution algorithms in SHELXD for phase determination.
  • Twinned data refinement using HKLF5 format in SHELXL .
  • Validation via R-factor convergence (<5%) and Hirshfeld surface analysis to assess hydrogen-bonding accuracy .

Q. How does substituent variation (e.g., methyl vs. nitro groups) affect biological activity?

  • Methodological Answer : Comparative studies using structurally similar analogs (e.g., 4-chloro or nitro derivatives) assess:

  • Binding affinity via fluorescence quenching or surface plasmon resonance (SPR).
  • Steric/electronic effects through Hammett plots or molecular docking (e.g., AutoDock Vina). Methyl groups enhance lipophilicity, while electron-withdrawing substituents (e.g., –NO₂) increase hydrogen-bonding potential .

Q. What spectroscopic techniques characterize tautomeric equilibria in solution?

  • Methodological Answer :

  • UV-Vis spectroscopy monitors absorbance shifts (e.g., enol vs. keto forms).
  • 1H NMR variable-temperature studies detect proton exchange broadening.
  • DFT-MD simulations correlate solvent polarity (e.g., DMSO vs. chloroform) with tautomer populations. For example, the enol form dominates in non-polar solvents due to intramolecular H-bonding .

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